![molecular formula C12H14O B14240875 [2-(4-Ethenylphenyl)cyclopropyl]methanol CAS No. 321900-16-7](/img/structure/B14240875.png)
[2-(4-Ethenylphenyl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Ethenylphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C12H14O It features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethenylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by the introduction of the methanol group. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[2-(4-Ethenylphenyl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of [2-(4-Ethenylphenyl)cyclopropyl]aldehyde or [2-(4-Ethenylphenyl)cyclopropyl]carboxylic acid.
Reduction: Formation of [2-(4-Ethylphenyl)cyclopropyl]methanol.
Substitution: Formation of substituted derivatives such as [2-(4-Nitrophenyl)cyclopropyl]methanol or [2-(4-Bromophenyl)cyclopropyl]methanol.
科学的研究の応用
[2-(4-Ethenylphenyl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [2-(4-Ethenylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[2-(4-Vinylphenyl)cyclopropyl]methanol: Similar structure but with a vinyl group instead of an ethenyl group.
[2-(4-Ethylphenyl)cyclopropyl]methanol: Similar structure but with an ethyl group instead of an ethenyl group.
[2-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
[2-(4-Ethenylphenyl)cyclopropyl]methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects in various fields of research.
特性
CAS番号 |
321900-16-7 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
[2-(4-ethenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h2-6,11-13H,1,7-8H2 |
InChIキー |
XFOODBWLTRIPQS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
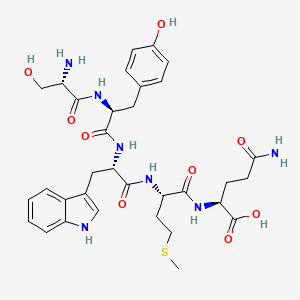
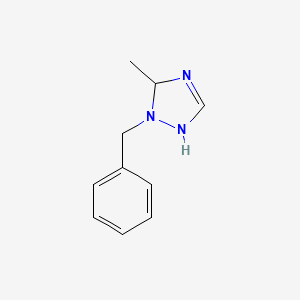
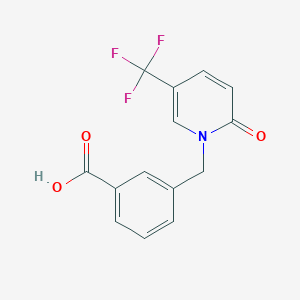
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
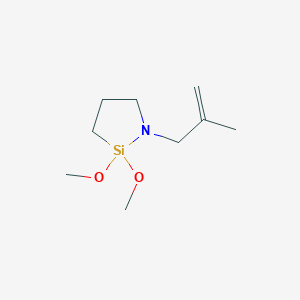
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
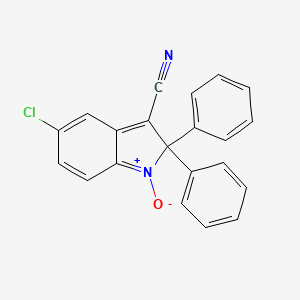

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
